molecular formula C21H21InO3 B14626570 Indium, tris(4-methoxyphenyl)- CAS No. 58448-05-8

Indium, tris(4-methoxyphenyl)-

Cat. No.: B14626570
CAS No.: 58448-05-8
M. Wt: 436.2 g/mol
InChI Key: XZVXTXSABHOPAX-UHFFFAOYSA-N
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Description

Indium, tris(4-methoxyphenyl)- is a coordination complex where indium is bonded to three 4-methoxyphenyl groups. This compound is part of a broader class of indium(III) complexes, which are known for their versatility and unique properties. Indium complexes have gained significant attention due to their applications in various fields, including catalysis, materials science, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indium, tris(4-methoxyphenyl)- typically involves the reaction of indium trichloride with 4-methoxyphenyl magnesium bromide (a Grignard reagent). The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

InCl3+3C6H4(OCH3)MgBrIn(C6H4(OCH3))3+3MgBrCl\text{InCl}_3 + 3 \text{C}_6\text{H}_4(\text{OCH}_3)\text{MgBr} \rightarrow \text{In}(\text{C}_6\text{H}_4(\text{OCH}_3))_3 + 3 \text{MgBrCl} InCl3​+3C6​H4​(OCH3​)MgBr→In(C6​H4​(OCH3​))3​+3MgBrCl

Industrial Production Methods: This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Indium, tris(4-methoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form indium oxides.

    Reduction: Reduction reactions can convert the indium(III) center to lower oxidation states.

    Substitution: The 4-methoxyphenyl groups can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Indium, tris(4-methoxyphenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of indium, tris(4-methoxyphenyl)- involves its interaction with molecular targets through coordination chemistry. The indium center can coordinate with various biological molecules, influencing their structure and function. In medical applications, the compound’s ability to emit Auger electrons can cause localized damage to cancer cells, making it a potential therapeutic agent .

Comparison with Similar Compounds

  • Indium(III) acetylacetonate
  • Indium(III) tris(tropolonato)
  • Indium(III) triiodide bis(tris(4-methoxyphenyl)phosphine oxide)
  • Indium(III) trichloride tris(2,4,6-trimethoxyphenyl)phosphine

Comparison: Indium, tris(4-methoxyphenyl)- is unique due to its specific ligand environment, which imparts distinct electronic and steric properties. Compared to other indium complexes, it may offer different reactivity and stability profiles, making it suitable for specific applications in catalysis and materials science .

Properties

CAS No.

58448-05-8

Molecular Formula

C21H21InO3

Molecular Weight

436.2 g/mol

IUPAC Name

tris(4-methoxyphenyl)indigane

InChI

InChI=1S/3C7H7O.In/c3*1-8-7-5-3-2-4-6-7;/h3*3-6H,1H3;

InChI Key

XZVXTXSABHOPAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)[In](C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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